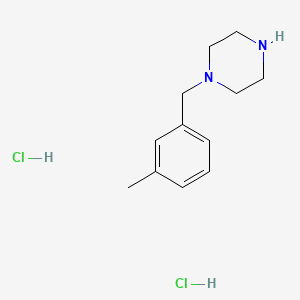

1-(m-Methylbenzyl)piperazine dihydrochloride

Descripción general

Descripción

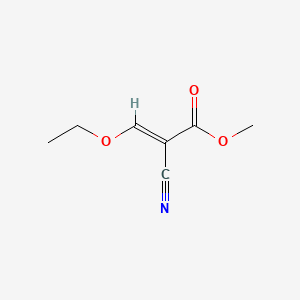

1-(m-Methylbenzyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2 and its molecular weight is 263.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Spectroscopic Investigation and Molecular Docking Study

A spectroscopic study on 1-(4-Methylbenzyl) piperazine, a compound structurally similar to 1-(m-Methylbenzyl)piperazine dihydrochloride, involved FT-IR, FT-Raman, UV, and NMR analyses to determine molecular geometries and vibrational frequencies. This research highlighted its non-linear optical (NLO) properties and potential inhibitory activity against Bacillus cereus, indicating a broader application in designing materials with optical and biological functionalities (Subashini & Periandy, 2017).

Cardiotropic Activity

Research into 1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)-Amino]Ethyl}Piperazines synthesized a group of new compounds to explore the relationship between their structure and cardiotropic activity. This study aimed to understand the potential therapeutic implications of such compounds in cardiac arrhythmias, with specific compounds showing significant antiarrhythmic activity (Mokrov et al., 2019).

Antibacterial Activities

A study on the synthesis of novel 1,4-Disubstituted Piperazines evaluated their antibacterial activities, highlighting the importance of the piperazine unit in designing effective drugs against resistant bacterial strains. This research underscores the potential of piperazine derivatives in combating antibiotic resistance (Shroff et al., 2022).

Synthesis and Biological Activities

Fifteen novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized and evaluated for their biological activities. Certain derivatives demonstrated inhibitory effects against bacterial strains, suggesting their utility in developing new antimicrobial agents (Xia, 2015).

Charge Transfer Complex and DNA Binding Study

A study on a bioactive donor, 1-(2-Methylbenzyl)piperazine, and its charge transfer complex (CTC) with p-chloranil explored the electronic interactions and DNA binding capabilities of the CTC. This research provides insights into the molecular interactions and potential applications in biomolecular studies (Suresh et al., 2020).

Mecanismo De Acción

Mode of Action

It generally mediates its anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Pharmacokinetics

The metabolic fate of meclizine in humans is unknown . In an in vitro metabolic study using human hepatic microsome and recombinant CYP enzyme, CYP2D6 was found to be the dominant enzyme for metabolism of meclizine . Meclizine has a plasma elimination half-life of about 5-6 hours in humans .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(m-Methylbenzyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the histamine H1 receptor, where it acts as an antagonist. This interaction inhibits the binding of histamine, thereby reducing allergic reactions and inflammation. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in the metabolism of various drugs .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase glycolysis and decrease cellular ATP levels in media containing glucose and galactose . This compound also acts as an agonist of the pregnane X receptor (PXR), enhancing the expression of CYP3A4 mRNA and reducing CYP3A-catalyzed testosterone 6β-hydroxylation in primary cultures of human hepatocytes .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. As a histamine H1 receptor antagonist, it binds to the receptor and prevents histamine from exerting its effects. Additionally, its interaction with cytochrome P450 enzymes, particularly CYP2D6, leads to the inhibition of enzyme activity, affecting the metabolism of various drugs . This compound also influences gene expression by acting as an agonist of the pregnane X receptor (PXR), which regulates the expression of genes involved in drug metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over time when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing allergic reactions and inflammation. At higher doses, toxic or adverse effects may occur, including drowsiness, dry mouth, and headache . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, particularly CYP2D6, which plays a crucial role in the metabolism of various drugs . This interaction affects metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Additionally, the compound’s metabolism involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is absorbed after oral administration, with maximum plasma concentrations reached within a few hours . It is distributed throughout the body, with a particular affinity for tissues containing high levels of histamine H1 receptors . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications, such as phosphorylation and glycosylation, direct the compound to specific compartments or organelles within the cell . These modifications play a crucial role in regulating the compound’s activity and function.

Propiedades

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14;;/h2-4,9,13H,5-8,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGNLSMZOLZUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201293 | |

| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5321-61-9 | |

| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(m-methylbenzyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

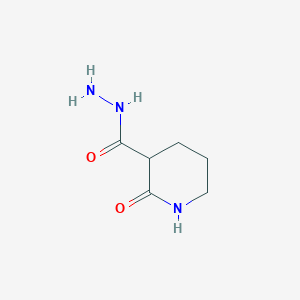

![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)

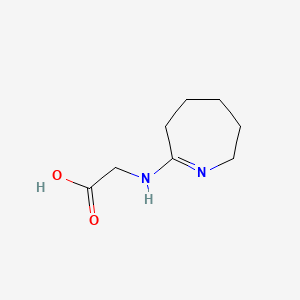

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)

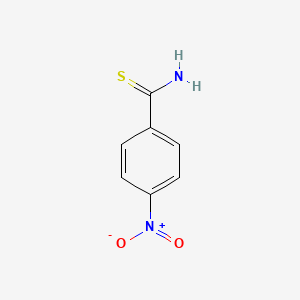

![4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid](/img/structure/B1304859.png)